molecular formula C15H11F6N3S B2650179 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea CAS No. 1024572-85-7

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea

Cat. No.: B2650179
CAS No.: 1024572-85-7
M. Wt: 379.32
InChI Key: SLENHPFYYXWNKA-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea is a useful research compound. Its molecular formula is C15H11F6N3S and its molecular weight is 379.32. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis

Thiourea derivatives, particularly those incorporating the 3,5-bis(trifluoromethyl)phenyl group, are widely used as hydrogen-bonding organocatalysts in various reactions. Their catalytic activity is enhanced by the presence of fluorinated aryl groups, which increase the acidity and, consequently, the hydrogen-bonding ability of the thiourea moiety. For example, N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been employed in promoting organic transformations through explicit double hydrogen bonding, stabilizing partially developing negative charges in transition states (Zhang, Bao, & Xing, 2014). Such catalytic applications include Michael addition reactions and Friedel-Crafts alkylations, where these thioureas facilitate the activation of substrates and the transfer of chirality in asymmetric syntheses (Fan & Kass, 2017).

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, thiourea derivatives have been investigated for their potential to improve the efficiency of DSSCs. A novel approach involved the use of synthesized thiourea derivatives as additives in gel polymer electrolytes comprising tris(1,10-phenanthroline)cobalt(II)/(III)bis/tris(hexafluorophosphate) and hydroxypropyl cellulose. The inclusion of these additives led to a significant enhancement in solar to electric conversion efficiency, demonstrating the potential of thiourea derivatives in photovoltaic applications (Karthika et al., 2019).

Material Science

Thiourea derivatives have also found applications in material science, particularly in the synthesis of novel materials and the modification of surface properties. For instance, the design and synthesis of charged thiourea derivatives have shown improved catalytic activity in various chemical reactions due to enhanced electrostatic interactions. These findings open new avenues for the development of more efficient and selective organocatalysts (Fan, Payne, & Kass, 2018).

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N3S/c16-14(17,18)9-5-10(15(19,20)21)7-12(6-9)24-13(25)23-8-11-3-1-2-4-22-11/h1-7H,8H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLENHPFYYXWNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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